(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate
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Overview
Description
®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structural features and biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate involves multiple steps. One common method includes the reaction of sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . This green chemistry approach ensures the formation of the desired complex with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce quinuclidine derivatives.
Scientific Research Applications
®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate involves its interaction with specific molecular targets and pathways. For instance, it inhibits mitochondrial ATP-regulated potassium channels, which plays a crucial role in its biological activity . Additionally, it may interfere with the heme detoxification pathway in malarial parasites, leading to the accumulation of cytotoxic heme and parasite death .
Comparison with Similar Compounds
Similar Compounds
®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol: A structurally similar compound with comparable biological activities.
1,4-bis[(S)-[(1S,2R,4S,5R)-5-ethylquinuclidin-2-yl]-(6-methoxy-4-quinolyl)methoxy]phthalazine: Another related compound with distinct chemical properties.
Uniqueness
®-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanol hemisulfate hydrate stands out due to its unique combination of quinuclidine and quinoline moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C40H56N4O9S |
---|---|
Molecular Weight |
769.0 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;hydrate |
InChI |
InChI=1S/2C20H26N2O2.H2O4S.H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;/h2*4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;(H2,1,2,3,4);1H2/t2*13-,14-,19-,20+;;/m00../s1 |
InChI Key |
LUDJMVWZWPMDOR-AMXCKVRDSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.O.OS(=O)(=O)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.O.OS(=O)(=O)O |
Origin of Product |
United States |
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